molecular formula C26H32ClFN6O3 B14906109 N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide

Cat. No.: B14906109
M. Wt: 531.0 g/mol
InChI Key: VZAJTMWUJFLJIB-ZVAWYAOSSA-N
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Description

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including chloro, fluoro, amino, and tetrahydrofuran moieties, makes this compound highly versatile for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline core, followed by the introduction of the chloro and fluoro substituents through halogenation reactions. The amino group is then introduced via nucleophilic substitution, and the tetrahydrofuran moiety is attached through etherification reactions. The final step involves the coupling of the quinazoline derivative with 3,4-bis(dimethylamino)butanamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anti-cancer drug targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer by inhibiting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.

Uniqueness

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-3,4-bis(dimethylamino)butanamide is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydrofuran moiety and the specific arrangement of chloro and fluoro substituents distinguish it from other quinazoline derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H32ClFN6O3

Molecular Weight

531.0 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-3,4-bis(dimethylamino)butanamide

InChI

InChI=1S/C26H32ClFN6O3/c1-33(2)13-17(34(3)4)10-25(35)32-23-11-19-22(12-24(23)37-18-7-8-36-14-18)29-15-30-26(19)31-16-5-6-21(28)20(27)9-16/h5-6,9,11-12,15,17-18H,7-8,10,13-14H2,1-4H3,(H,32,35)(H,29,30,31)/t17?,18-/m0/s1

InChI Key

VZAJTMWUJFLJIB-ZVAWYAOSSA-N

Isomeric SMILES

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)N(C)C

Canonical SMILES

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)N(C)C

Origin of Product

United States

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